[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
(4-methyl-2-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-4-5-10(8-13)11(7-9)12-3-2-6-14-12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBZJOQERDUJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Reactions
Suzuki–Miyaura or Stille cross-coupling is often employed to connect a thiophene ring to a substituted phenyl ring. For example, a brominated thiophene (e.g., 2-bromothiophene) reacts with a boronic acid or stannane derivative of the methyl-substituted phenyl ring under palladium catalysis to form the biaryl linkage.
This method offers high regioselectivity and good yields, allowing for the construction of the 2-(thiophen-2-yl)phenyl framework efficiently.
Introduction of the Aminomethyl Group
Reductive Amination
The aminomethyl group (-CH2NH2) is commonly introduced by reductive amination of the corresponding aldehyde or ketone precursor at the benzylic position adjacent to the phenyl ring.
This involves reacting the aldehyde intermediate with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation, yielding the primary amine.
Alternative Amination Methods
- Other methods include nitrile reduction or azide reduction pathways, where a nitrile or azide intermediate is converted to the amine under reducing conditions (e.g., lithium aluminum hydride or catalytic hydrogenation).
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cross-coupling | 2-bromothiophene + 4-methylphenylboronic acid, Pd catalyst, base, solvent | Formation of 4-methyl-2-(thiophen-2-yl)benzaldehyde or methyl derivative |
| 2 | Oxidation/Functionalization | Oxidation to aldehyde if needed | Preparation for amination step |
| 3 | Reductive amination | Ammonia or amine source + reducing agent (NaBH3CN or catalytic hydrogenation) | Conversion of aldehyde to this compound |
Purification and Yield Optimization
Purification typically involves chromatographic techniques or crystallization.
Industrial scale synthesis optimizes reaction conditions such as temperature, catalyst loading, and solvent choice to maximize yield and purity.
For example, reflux conditions and controlled addition of reagents enhance product formation and minimize side reactions.
Data Table Summarizing Key Preparation Parameters
Research Findings and Notes
The thiophene ring's sulfur atom and the methyl substituent on the phenyl ring influence the electronic properties and reactivity during synthesis, necessitating careful control of reaction conditions.
Reductive amination is preferred for introducing the aminomethyl group due to its mild conditions and high selectivity.
Alternative synthetic routes may be explored depending on the availability of starting materials and desired scale.
Purification processes have been developed to reduce impurities such as regioisomers or side products, improving the pharmaceutical applicability of intermediates related to this compound.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of novel compounds with desired functionalities.
Biological Applications
Research has indicated that derivatives of this compound exhibit significant biological activity. For instance, studies have shown that certain derivatives display selective cytotoxicity against cancer cell lines such as HCT-116. The mechanism involves modulation of cell cycle phases and expression of specific miRNAs .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative 4g | HCT-116 | 7.1 | Cell cycle arrest |
| Derivative 4a | HCT-116 | 10.5 | Modulation of IL-6 |
| Derivative 4c | HCT-116 | 11.9 | Regulation of C-Myc |
Material Science
The compound is also explored in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in high-performance electronic devices .
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of this compound and tested their anticancer effects against various human tumor cell lines. The results demonstrated selective cytotoxicity against colorectal cancer cells, with specific derivatives showing promising IC50 values and mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 2: Organic Electronics
Another research project focused on incorporating this compound into polymer blends for OLED applications. The findings revealed that the inclusion of this compound enhanced the electrical conductivity and light-emitting efficiency of the resulting materials, making them suitable for next-generation display technologies .
Mechanism of Action
The mechanism of action of [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Heterocycles
The substitution of the thiophene ring with other heterocycles significantly alters physicochemical and biological properties:
- (4-(Furan-2-yl)phenyl)methanamine (20) : Replacing thiophene with furan reduces sulfur-mediated π-stacking interactions, lowering molecular polarizability. This compound showed moderate solubility in THF during synthesis (72% yield) .
- (4-(Selenophen-2-yl)phenyl)methanamine (19): Selenium substitution enhances electron density and redox activity compared to thiophene, but synthetic yields are lower (52–72%) due to selenophene’s sensitivity to reducing agents .
- Benzo[b]thiophen-2-yl methanamine (2l) : The fused benzothiophene system increases planarity and lipophilicity (clogP: ~3.5), influencing membrane permeability .
Substituent Effects on the Phenyl Ring
- 4-Carboxyl vs. 4-Methyl : In (5-phenylfuran-2-yl)methanamine derivatives, a 4-carboxyl group on the phenyl ring improved SIRT2 inhibition (IC₅₀: 10–33 μM) compared to 4-methyl or 4-methoxy groups, which showed reduced activity due to steric hindrance .
- Methoxy and Sulfonyl Groups: Compounds like [4-(4-methoxyphenyl)thiophen-2-yl]methanamine (1341711-90-7) exhibit increased polarity (clogP: ~2.8) but lower solubility in non-polar solvents . Sulfonyl-containing analogs (e.g., from ) show enhanced hydrogen-bonding capacity, critical for enzyme inhibition .
Physicochemical and Spectroscopic Comparisons
NMR Data
- [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine: ¹H NMR (methanol-d₄) shows aromatic protons at δ 7.2–7.6 ppm, with methyl groups at δ 2.3 ppm. ¹³C NMR data were unavailable due to solubility limitations .
- Furan and Selenophene Analogs: (4-(Furan-2-yl)phenyl)methanamine exhibits upfield-shifted aromatic signals (δ 6.8–7.1 ppm) compared to thiophene derivatives, reflecting reduced aromaticity .
Solubility and clogP
Biological Activity
The compound [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine is a member of the thiophene family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by case studies and relevant research data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13N
- Molecular Weight : 185.24 g/mol
- IUPAC Name : 4-Methyl-2-(thiophen-2-yl)phenylmethanamine
This compound features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature, allowing for interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene demonstrate marked efficacy against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro assays against multiple cancer cell lines. Notably, it has shown promising results against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent anti-proliferative effects. For example, certain derivatives exhibited IC50 values below 25 μM, suggesting strong cytotoxicity .
Case Study: In Vitro Testing
A study conducted on various thiophene derivatives demonstrated that compounds similar to this compound displayed selective cytotoxicity against the HCT-116 colorectal cancer cell line. The active derivatives caused significant cell cycle arrest at the S and G2/M phases, indicating a targeted mechanism of action .
Anti-inflammatory Effects
Thiophene-containing compounds have also been noted for their anti-inflammatory properties. Research suggests that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways, modulating their activity.
- Enzyme Inhibition : It can inhibit enzymes critical for bacterial survival or tumor proliferation.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells, leading to apoptosis.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-Methyl-2-(thiophen-2-yl)phenyl]methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling to attach the thiophene moiety to the benzene ring, followed by reductive amination to introduce the methanamine group. For example, analogous procedures for thiophene-containing benzylamines use palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert atmospheres . Solvent choice (e.g., THF or DMF) and temperature (60–100°C) significantly affect coupling efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to isolate the target compound from by-products like unreacted thiophene precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the structure by identifying aromatic protons (δ 6.5–7.8 ppm for thiophene and benzene rings) and the methyl group (δ 2.3–2.5 ppm). The methanamine NH₂ group appears as a broad singlet (~δ 1.5–2.0 ppm) but may require D₂O exchange for clarity .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₃NS: 203.0825).
- IR : Stretching frequencies for C-S (thiophene, ~650 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional groups .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at 2–8°C to prevent oxidation and amine degradation. The compound is sensitive to moisture and air, as seen in related benzylamine derivatives .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula (adapted into DFT) can model electron density and local kinetic energy to predict reactivity . Solvent effects are incorporated via the Polarizable Continuum Model (PCM) for accurate solvation energy estimates .
Q. How can structural analogs of this compound be designed to enhance antimicrobial activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the benzene ring to improve membrane permeability. For example, trifluoromethyl-substituted benzylamines show enhanced activity against Candida albicans and E. coli due to increased lipophilicity . Structure-activity relationship (SAR) studies using minimum inhibitory concentration (MIC) assays guide optimization. Docking simulations (e.g., AutoDock Vina) identify binding interactions with microbial enzymes like CYP51 .
Q. What strategies resolve contradictions in reported biological activity data for thiophene-containing methanamines?
- Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines) for MIC determinations to minimize variability.
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies. For example, N-oxidation or thiophene ring-opening metabolites can alter activity .
- Crystallography : Co-crystallize the compound with target proteins (e.g., using SHELX software for structure refinement) to validate binding modes .
Methodological Challenges and Solutions
Q. How to address low yields in the final reductive amination step?
- Solution : Optimize the reducing agent (e.g., NaBH₄ vs. BH₃-THF) and reaction time. Catalytic hydrogenation (H₂, Pd/C) under high pressure (50 psi) may improve efficiency. Monitor intermediates via TLC to terminate the reaction at the optimal stage .
Q. What analytical techniques differentiate positional isomers in thiophene-substituted methanamines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
